molecular formula C13H19N3O3 B1434447 Tert-butyl 3-((4-aminopyridin-2-yl)oxy)azetidine-1-carboxylate CAS No. 1955522-72-1

Tert-butyl 3-((4-aminopyridin-2-yl)oxy)azetidine-1-carboxylate

Cat. No.: B1434447
CAS No.: 1955522-72-1
M. Wt: 265.31 g/mol
InChI Key: LVTPUKSOCGFZRD-UHFFFAOYSA-N
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Description

Tert-butyl 3-((4-aminopyridin-2-yl)oxy)azetidine-1-carboxylate is a chemical compound with the molecular formula C13H19N3O3 and a molecular weight of 265.31 g/mol . This compound is known for its unique structure, which includes an azetidine ring, a tert-butyl ester group, and a 4-aminopyridin-2-yloxy moiety. It is primarily used in research and development within the fields of chemistry and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-((4-aminopyridin-2-yl)oxy)azetidine-1-carboxylate typically involves the reaction of 4-aminopyridine with tert-butyl 3-azetidinecarboxylate under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a suitable solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is then stirred at room temperature or slightly elevated temperatures until the desired product is formed .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reaction vessels, and ensuring proper purification techniques to obtain high yields and purity of the compound .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-((4-aminopyridin-2-yl)oxy)azetidine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

Tert-butyl 3-((4-aminopyridin-2-yl)oxy)azetidine-1-carboxylate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules and in studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules that can interact with specific biological targets.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-butyl 3-((4-aminopyridin-2-yl)oxy)azetidine-1-carboxylate involves its interaction with specific molecular targets. The compound’s azetidine ring and 4-aminopyridin-2-yloxy moiety allow it to bind to enzymes or receptors, potentially inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

    Tert-butyl 3-((4-aminopyridin-2-yl)oxy)piperidine-1-carboxylate: Similar structure but with a piperidine ring instead of an azetidine ring.

    Tert-butyl 3-((4-aminopyridin-2-yl)oxy)azetidine-1-carboxylate-2,2,3,4,4,5,5,6,6-d9: A deuterated analog of the compound.

    Tert-butyl 4-(4-(aminomethyl)phenyl)piperidine-1-carboxylate: Contains a piperidine ring and a different substituent on the aromatic ring.

Uniqueness

This compound is unique due to its combination of an azetidine ring and a 4-aminopyridin-2-yloxy moiety, which imparts specific chemical and biological properties. This uniqueness makes it valuable for research and development in various scientific fields .

Properties

IUPAC Name

tert-butyl 3-(4-aminopyridin-2-yl)oxyazetidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3O3/c1-13(2,3)19-12(17)16-7-10(8-16)18-11-6-9(14)4-5-15-11/h4-6,10H,7-8H2,1-3H3,(H2,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVTPUKSOCGFZRD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)OC2=NC=CC(=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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